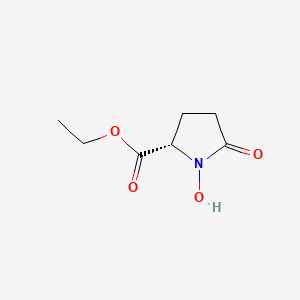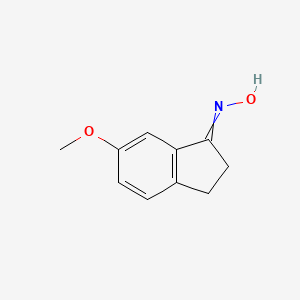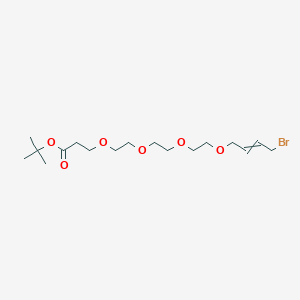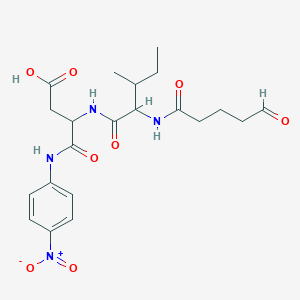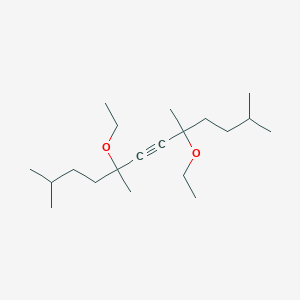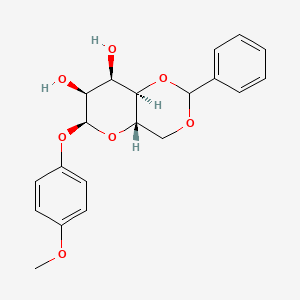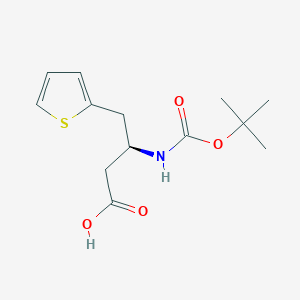
(S)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is related to the broader family of amino acids that have been modified for specific scientific or industrial applications. These modifications often involve the introduction of protective groups like tert-butoxycarbonyl (Boc) to amino groups, which play a crucial role in peptide synthesis and other areas of chemistry.
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes that include protection of amino groups, alkylation, and the introduction of specific functional groups through selective reactions. For example, the synthesis of tert-butyl 2-[(benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate showcases the use of protection strategies and alkylation as key steps in producing complex amino acid derivatives (Hsiao, 1998).
Applications De Recherche Scientifique
Synthetic Chemistry Applications
This compound serves as a valuable intermediary in synthetic chemistry for the development of protected amino acids and peptides, critical for peptide synthesis. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, allowing for selective reactions in complex synthetic routes. Heydari et al. (2007) demonstrated the efficiency of H3PW12O40 as a catalyst for the N-tert-butoxycarbonylation of amines, highlighting its utility in synthesizing N-Boc amino acids with high chemoselectivity and excellent yields, essential for peptide synthesis without racemization risks (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007). Moreover, Kubryk and Hansen (2006) utilized asymmetric hydrogenation of enamine esters to synthesize beta-amino acid pharmacophores, showcasing the compound's role in preparing N-Boc protected amino esters with high enantiomeric excess, underpinning its significance in asymmetric synthesis (Kubryk & Hansen, 2006).
Material Science and Catalysis
In the realm of material science, the compound has been explored for the development of novel materials with potential applications in chemosensors and electronic devices. Esteves, Raposo, and Costa (2016) synthesized novel fluorescent 4,5-diarylimidazolyl-phenylalanines by reacting N-tert-butyloxycarbonyl-4-formylphenylalanine methyl ester with aromatic diones, examining their application as amino acid-based fluorimetric chemosensors for ion recognition, demonstrating the compound's utility in developing new materials for biological and analytical applications (Esteves, Raposo, & Costa, 2016).
Bioorganic Chemistry and Drug Development
In bioorganic chemistry, research focuses on synthesizing compounds that can bind to specific biological targets for therapeutic applications. Riccardi et al. (2019) discussed the synthesis of novel Pt(II)-complexes with an alanine-based ligand for potential dual action in cancer therapy, highlighting the compound's role in developing new cancer treatments with specific action mechanisms (Riccardi et al., 2019). Additionally, Aiello et al. (2016) designed and synthesized new TRPV1 channel modulators, identifying 4-(thiophen-2-yl)butanoic acid as a cyclic substitute for capsaicin's unsaturated alkyl chain. This research underscores the compound's potential in developing novel agonists for TRPV1 receptors, which could have implications in pain management and neuroprotection (Aiello et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-thiophen-2-ylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)18-12(17)14-9(8-11(15)16)7-10-5-4-6-19-10/h4-6,9H,7-8H2,1-3H3,(H,14,17)(H,15,16)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQYZXFFROGLRS-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CS1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CS1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((tert-butoxycarbonyl)amino)-4-(thiophen-2-yl)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (1S,3S)-5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B1143100.png)
![4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carbohydrazide](/img/structure/B1143101.png)
![4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide](/img/structure/B1143102.png)
![1,1'-[1,2-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B1143104.png)

